N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazinane ring, chlorophenyl, fluorophenyl, and phenylimino groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with thiourea under acidic conditions to form the thiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use in treating diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. The specific molecular targets and pathways involved depend on the biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide
- 5-(2-Chlorophenyl)-N-(4-fluorophenyl)-2-furamide
Uniqueness
N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide stands out due to its unique combination of functional groups and ring structure. This uniqueness allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets compared to similar compounds. Its structural complexity also provides opportunities for further modification and optimization for specific applications .
Properties
Molecular Formula |
C24H19ClFN3O2S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C24H19ClFN3O2S/c25-19-8-4-5-9-20(19)28-23(31)21-14-22(30)29(15-16-10-12-17(26)13-11-16)24(32-21)27-18-6-2-1-3-7-18/h1-13,21H,14-15H2,(H,28,31) |
InChI Key |
FEPJCKGRHFRGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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